![molecular formula C24H18N2O3 B186276 N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide CAS No. 5841-97-4](/img/structure/B186276.png)
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide, also known as DBF, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DBF is a fluorescent dye that has been used in a variety of applications, including cell imaging, protein labeling, and drug discovery. In
Wirkmechanismus
The mechanism of action of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the binding of the compound to specific biomolecules, such as proteins, nucleic acids, and lipids. This binding results in a change in the fluorescence properties of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide, allowing researchers to track the location and movement of the labeled biomolecule.
Biochemische Und Physiologische Effekte
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is generally considered to be non-toxic and has not been shown to have any significant physiological effects. However, the compound can bind to specific biomolecules, which could potentially interfere with their normal function. It is important to note that the concentration of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide used in experiments is typically much lower than the concentration required to produce any significant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is its fluorescent properties, which allow researchers to track the movement and interactions of labeled biomolecules in real-time. The compound is also relatively easy to synthesize and has a high yield. However, N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide does have some limitations. For example, the compound can bind to multiple biomolecules, which can make it difficult to isolate and study a specific target. Additionally, the fluorescent properties of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide can be affected by factors such as pH and temperature, which can complicate experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide. One area of interest is the development of new labeling techniques that could improve the specificity and sensitivity of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide labeling. Another area of interest is the use of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide in live-cell imaging, where the compound could be used to track the movement and interactions of biomolecules in real-time. Additionally, N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide could be used in the development of new drug candidates, where it could be used to identify potential drug targets and screen for potential drug candidates.
Conclusion:
In conclusion, N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been used extensively in cell imaging, protein labeling, and drug discovery. N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide has several advantages, including its fluorescent properties and ease of synthesis, but also has some limitations, such as its potential to bind to multiple biomolecules. There are several potential future directions for research involving N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide, including the development of new labeling techniques and the use of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide in live-cell imaging and drug discovery.
Synthesemethoden
The synthesis of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide involves a multi-step process that begins with the reaction of 2-aminophenol with 2,4-dimethylbenzoyl chloride to form 2-(2,4-dimethylphenyl)-1,3-benzoxazole. This intermediate is then reacted with 2-bromobenzofuran to form N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide. The yield of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is typically high, and the purity can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide has been used extensively in scientific research due to its fluorescent properties. The compound has been used to label proteins and other biomolecules, allowing researchers to track their movement and interactions within cells. N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide has also been used in drug discovery, where it can be used to identify potential drug targets and screen for potential drug candidates.
Eigenschaften
CAS-Nummer |
5841-97-4 |
|---|---|
Produktname |
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide |
Molekularformel |
C24H18N2O3 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H18N2O3/c1-14-7-9-18(15(2)11-14)24-26-19-13-17(8-10-21(19)29-24)25-23(27)22-12-16-5-3-4-6-20(16)28-22/h3-13H,1-2H3,(H,25,27) |
InChI-Schlüssel |
VCSDIGJEDXOTGD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5O4)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5O4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



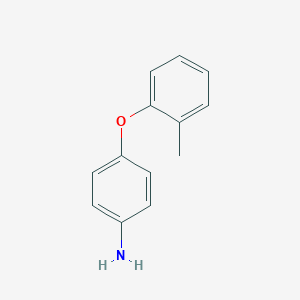
![N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B186194.png)
![2-[(2,5-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B186195.png)
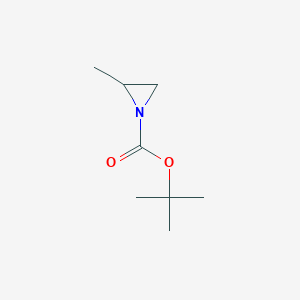
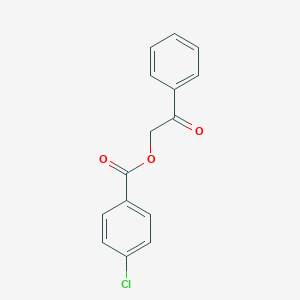

![5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B186209.png)
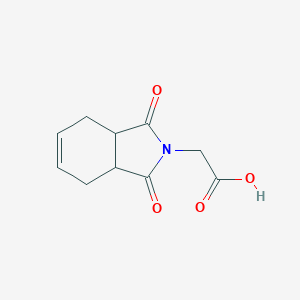
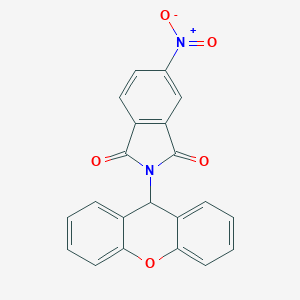

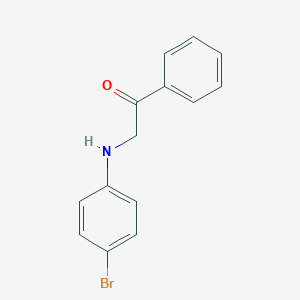
![Benzoic acid, 2-[(diphenylamino)carbonyl]-](/img/structure/B186215.png)
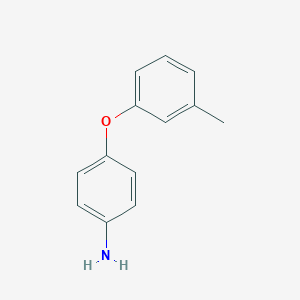
![(7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B186218.png)